molecular formula C17H14FN3O4S B2377832 N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1795484-05-7

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2377832
CAS No.: 1795484-05-7
M. Wt: 375.37
InChI Key: RBARYVFBSYCDAD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound featuring a multi-heterocyclic architecture. Its structure includes:

  • 4-Fluorophenoxy ethyl group: Enhances lipophilicity and influences receptor binding due to fluorine’s electronegativity.
  • Oxazole ring: Contributes to metabolic stability and π-π stacking interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBARYVFBSYCDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
  • Thiophene moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer contexts.
  • Oxazole ring : Contributes to the overall stability and reactivity of the molecule.

Research indicates that this compound exhibits multiple mechanisms of action, which can be summarized as follows:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase-2 (COX-2), which is crucial for prostaglandin synthesis. A related compound demonstrated selective COX-2 inhibition with an IC50 value indicative of significant potency .
  • Antimicrobial Activity :
    • Similar derivatives have displayed promising antibacterial properties, outperforming standard antibiotics like ampicillin and streptomycin against various bacterial strains . The ability to selectively inhibit bacterial topoisomerases suggests a targeted mechanism that spares human cellular processes .
  • Anticancer Properties :
    • The oxazole derivatives have been identified as apoptosis inducers in cancer cells. For instance, a related oxazole compound showed an EC50 of 270 nM in inducing apoptosis in colorectal cancer cells . The mechanism involves the activation of caspases, leading to DNA fragmentation and cell death.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/EC50 ValuesNotes
COX-2 Inhibition2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideIC50 value not specifiedSelective inhibition observed
AntibacterialVarious derivatives0.012 μg/mL (S. aureus)Selective against bacterial isoforms
Apoptosis Induction2-phenyl-oxazole-4-carboxamideEC50 = 270 nMInduces apoptosis via caspase activation

Research Findings

  • Antibacterial Studies :
    • In vitro studies have confirmed that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, specifically targeting topoisomerase IV without affecting human topoisomerase II .
  • Cancer Research :
    • A study on oxazole derivatives revealed that they could inhibit tumor growth in xenograft models, with a notable 63% reduction in tumor size at a dosage of 50 mg/kg . This highlights the potential for these compounds as anticancer agents.
  • Pharmacokinetics and Toxicology :
    • Preliminary assessments indicate low toxicity profiles when tested against human liver cell lines (HepG2), suggesting a favorable safety margin for further development .

Scientific Research Applications

Potential Drug Candidate

The compound is being investigated for its potential as a drug candidate. Its structure includes functional groups that may interact with biological targets, making it suitable for further exploration in pharmacology. Specifically, the oxazole and thiophene moieties are known for their biological activities, including anti-cancer and anti-inflammatory properties.

Inhibition of Bacterial Infections

Research suggests that compounds with similar structures can inhibit bacterial infections, including those caused by resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The potential of N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide to prevent capsule biogenesis in bacteria has been documented, indicating its therapeutic promise in treating urinary tract infections and other bacterial conditions .

Development of Novel Materials

In materials science, the compound can be utilized to develop new materials with specific electronic or optical properties. The unique arrangement of its functional groups allows for the exploration of its applications in organic electronics and photonics.

Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enhances its utility in synthetic organic chemistry.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified structure-activity relationships leading to apoptosis induction in cancer cells with EC(50) values indicating potency .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against gram-negative bacteria, suggesting potential use in treating bacterial infections .
Study 3Material PropertiesExplored the electronic properties of thiophene derivatives, indicating potential applications in organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogs. Below is a detailed analysis supported by a data table (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Bioactivity Notes Reference
Target Compound :
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
C₁₉H₁₇FN₃O₄S 4-Fluorophenoxy ethyl, oxazole, thiophene-3-carboxamido Hypothesized enhanced kinase inhibition due to fluorine and thiophene synergy.
N-(furan-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide C₁₅H₁₃N₃O₄S Furan-2-ylmethyl, oxazole, thiophene-3-carboxamido Reduced metabolic stability compared to fluorinated analogs; furan’s lower electron-withdrawing capacity limits receptor affinity.
N-(3-bromophenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide C₁₆H₁₂BrN₃O₃S 3-Bromophenyl, oxazole, thiophene-3-carboxamido Bromine increases lipophilicity but may reduce solubility; moderate cytotoxicity in cancer cell lines.
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide C₂₁H₁₆FN₃O₃S 3-Fluorophenyl, thiazole, chromene Thiazole and chromene enhance π-stacking but reduce metabolic stability compared to oxazole-based analogs.
2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide C₁₉H₁₈FN₃O₂ 4-Fluorophenoxy ethyl, imidazole, pyridine Pyridine and imidazole improve solubility but introduce steric hindrance, reducing target selectivity.

Structural and Functional Insights

A. Fluorinated Aromatic Groups
  • The 4-fluorophenoxy ethyl group in the target compound improves lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., furan in ). Fluorine’s electronegativity also strengthens hydrogen bonding with biological targets, a feature absent in brominated () or methoxylated () derivatives.
B. Oxazole vs. Thiazole/Chromene Cores
  • Oxazole’s smaller ring size and higher aromaticity enhance metabolic stability compared to bulkier thiazole () or chromene () cores. This makes the target compound more suitable for oral bioavailability.
C. Thiophene-3-carboxamido vs. Other Heterocycles
  • In contrast, pyridine () or imidazole () groups may introduce undesired basicity or solubility issues.

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